molecular formula C11H12O3 B3050874 2-Butanone, 4-(benzoyloxy)- CAS No. 29342-27-6

2-Butanone, 4-(benzoyloxy)-

Cat. No.: B3050874
CAS No.: 29342-27-6
M. Wt: 192.21 g/mol
InChI Key: YRRYDUBYQRWSRJ-UHFFFAOYSA-N
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Description

2-Butanone, 4-(benzoyloxy)-, also known as 4-Benzyloxy-2-butanone, is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . This compound is used in the synthesis of 4-benzyloxy-2-butanol .


Synthesis Analysis

4-Benzyloxy-2-butanone can be synthesized from 4-(Benzyloxy)-2-butanol . It is also produced through aminophosphonylation followed by cyclization, yielding 3-amino-2-oxo-1,2-oxaphospholane .


Molecular Structure Analysis

The molecular structure of 2-Butanone, 4-(benzoyloxy)- consists of a benzene ring attached to an oxygen atom, which is connected to a butanone group .


Physical and Chemical Properties Analysis

4-Benzyloxy-2-butanone has a refractive index of n20/D 1.505 and a density of 1.027 g/mL at 20 °C . It has a boiling point of 90-92 °C/0.1 mmHg .

Properties

IUPAC Name

3-oxobutyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYDUBYQRWSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447639
Record name 2-Butanone, 4-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29342-27-6
Record name 2-Butanone, 4-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 400 ml of tetrahydrofuran in a reactor, 15.0 g (0.17 mol) of 3-oxo-1-butanol and 26.3 g (0.19 mol) of benzoyl chloride were dissolved, followed by drop-wise adding 20.6 g (0.20 mol) of triethylamine under ice-cooling. After the end of drop-wise addition, the reaction liquid was stirred at room temperature for 3 hours. Hydrochloric acid salt of triethylamine was filtered, followed by adding water to the filtrate and extracting with ethyl acetate. The organic layer was washed with water, a saturated aqueous solution of sodium carbonate, water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:5 to 1:3) to obtain 31.5 g (yield: 96%) of 3-oxobutylbenzoate.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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